(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, characterized by the presence of a benzo[d]thiazole core and a butyramide moiety, makes it an interesting subject for scientific research.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as semiconductors and organic electronics.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of these enzymes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives can disrupt several biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
tuberculosis , suggesting that they may have favorable ADME properties.
Result of Action
The inhibition of the aforementioned enzymes by benzothiazole derivatives can lead to the death of bacteria .
Safety and Hazards
Future Directions
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the condensation of 3,4,7-trimethylbenzo[d]thiazol-2(3H)-one with butyramide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, while solvents such as ethanol or methanol are often employed to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzo[d]thiazole derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-Staphylococcus aureus and anti-biofilm properties.
(Z)-5-(Substituted benzylidene)-4-thioxothiazolidin-2-one: Acts as a core inhibitory structure for tyrosinase.
Uniqueness
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide stands out due to its specific structural features and the range of biological activities it exhibits
Properties
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-6-11(17)15-14-16(4)12-9(2)7-8-10(3)13(12)18-14/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSSWZBPCLHBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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